molecular formula C7H7ClN2O2 B1349850 5-Chloro-2-methyl-3-nitroaniline CAS No. 219312-44-4

5-Chloro-2-methyl-3-nitroaniline

Cat. No.: B1349850
CAS No.: 219312-44-4
M. Wt: 186.59 g/mol
InChI Key: KBFNZWHWSZUQNI-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-nitroaniline (CAS 219312-44-4) is a benzoic amine derivative of significant interest in chemical research and development. This compound serves as a versatile synthetic intermediate and organic building block, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . Its molecular structure incorporates chloro, methyl, and nitro functional groups on an aniline ring, making it a valuable precursor for further functionalization through various chemical reactions. The compound has a molecular formula of C 7 H 7 ClN 2 O 2 and an average molecular mass of 186.60 g/mol . It is typically supplied as a solid powder and requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at cool temperatures (2-8°C) . Researchers utilize this and related chloronitroaniline compounds in the development of active ingredients and specialized chemicals . As a handling precaution, this substance is classified with the hazard statement H302, indicating it is harmful if swallowed . Researchers should refer to the associated Safety Data Sheet (SDS) for comprehensive handling and safety protocols. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFNZWHWSZUQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372769
Record name 5-chloro-2-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219312-44-4
Record name 5-chloro-2-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of Substituted Anilines and Nitrobenzenes in Organic Chemistry

The journey of substituted anilines and nitrobenzenes is deeply rooted in the development of organic chemistry. Aniline (B41778) (C₆H₅NH₂) was first isolated in 1826 through the distillation of indigo. newworldencyclopedia.orgbritannica.com Its discovery and subsequent investigation by chemists like August Wilhelm von Hofmann, who confirmed the identity of aniline from various sources, laid the foundation for a new era in chemical synthesis. newworldencyclopedia.org The industrial-scale production of aniline began with the synthesis of mauveine, the first synthetic dye, by William Henry Perkin in 1856. This event marked the birth of the synthetic dye industry, which heavily relied on aniline and its derivatives. researchgate.net

Parallel to the rise of anilines, nitrobenzene (B124822) (C₆H₅NO₂), first prepared in 1834, became a crucial precursor for aniline production through reduction reactions. britannica.comscienceinfo.com The nitration of benzene (B151609), a process that introduces a nitro group (-NO₂) onto the benzene ring, was a pivotal development. scienceinfo.comwikipedia.org The subsequent reduction of the nitro group to an amino group (-NH₂) provided a versatile pathway to a wide array of substituted anilines. britannica.comwikipedia.org These early advancements in the synthesis of anilines and nitrobenzenes paved the way for the creation of a vast library of derivatives with diverse applications in dyes, pharmaceuticals, and polymers. britannica.comwikipedia.orgwisdomlib.org

Academic Significance of 5 Chloro 2 Methyl 3 Nitroaniline As a Research Subject

5-Chloro-2-methyl-3-nitroaniline (CAS 219312-44-4) has emerged as a valuable compound in academic and industrial research. sigmaaldrich.com Its multifaceted chemical nature, stemming from the presence of chloro, methyl, and nitro groups on the aniline (B41778) framework, makes it a versatile intermediate in organic synthesis. guidechem.comgneechem.com

The primary application of this compound lies in its role as a building block for the synthesis of more complex molecules. For instance, it is a key intermediate in the production of various dyes and pigments, particularly azo dyes. gneechem.com The amino group can be diazotized and coupled with other aromatic compounds to generate a wide spectrum of colors. gneechem.com Furthermore, its derivatives are explored in the development of agrochemicals, such as herbicides and insecticides, where the specific arrangement of substituents contributes to their biological activity. gneechem.com In the realm of materials science, derivatives of similar chloro-nitroanilines are utilized in the preparation of high refractive index polyaromatic films for applications like micro-lens materials in image sensors. guidechem.com

Overview of Structural Features and Reactivity Potential Within the Aniline Family

The reactivity of aniline (B41778) and its derivatives is profoundly influenced by the electronic effects of the substituents on the aromatic ring. chemistrysteps.combyjus.com The amino group (-NH₂) is a strong activating group, meaning it increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making the molecule highly susceptible to electrophilic aromatic substitution reactions. byjus.comlibretexts.org

The introduction of other functional groups, such as halogens, alkyl groups, and nitro groups, further modulates this reactivity. A chlorine atom, being an electron-withdrawing group, deactivates the ring towards electrophilic attack. Conversely, a methyl group is an electron-donating group and activates the ring. The nitro group is a strong electron-withdrawing group and a powerful deactivator.

The interplay of these substituents in 5-Chloro-2-methyl-3-nitroaniline dictates its chemical behavior. The presence of the electron-withdrawing nitro and chloro groups reduces the basicity of the amino group compared to aniline itself. chemistrysteps.com The specific positioning of these groups also directs the regioselectivity of further reactions. For example, in electrophilic substitution reactions, the incoming electrophile will be directed to specific positions on the ring based on the combined directing effects of the existing substituents.

Computational Chemistry and Molecular Modeling of 5 Chloro 2 Methyl 3 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Chloro-2-methyl-3-nitroaniline, DFT calculations offer a detailed understanding of its fundamental properties.

Geometry Optimization and Conformational Analysis of this compound

Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. The presence of the chloro, methyl, and nitro groups on the aniline (B41778) ring introduces steric and electronic effects that influence the molecule's preferred conformation. nih.gov

Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The rotation of the methyl and nitro groups relative to the benzene (B151609) ring can lead to different conformers with varying energies. DFT calculations can map out the potential energy surface associated with these rotations, identifying the lowest energy conformer and the energy barriers between different conformations. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. DFT methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. liverpool.ac.ukchemicalbook.comchemicalbook.com These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The calculated shifts can aid in the assignment of experimental NMR spectra and provide confidence in the determined structure.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities, which correlate to the peaks observed in experimental IR and Raman spectra. researchgate.net This analysis helps in identifying the characteristic vibrational modes associated with the different functional groups present in this compound, such as the N-H, C-N, C-Cl, and N-O stretching and bending vibrations.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic Parameter Predicted Value
¹H NMR Chemical Shift (ppm) Illustrative values would be populated here based on specific DFT calculations.
¹³C NMR Chemical Shift (ppm) Illustrative values would be populated here based on specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgimperial.ac.uklibretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netaimspress.com

For this compound, the HOMO is likely to be localized on the aniline ring and the amino group, which are electron-rich. The LUMO, on the other hand, is expected to be concentrated around the electron-withdrawing nitro group.

The HOMO-LUMO gap provides insights into the molecule's electronic properties and reactivity:

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, as less energy is needed for electronic transitions. researchgate.net

DFT calculations can precisely determine the energies of the HOMO and LUMO, allowing for the quantification of the HOMO-LUMO gap. This information is invaluable for predicting how this compound will behave in chemical reactions, particularly in electrophilic and nucleophilic substitutions. researchgate.net

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular Orbital Energy (eV)
HOMO Illustrative value
LUMO Illustrative value

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment. researchgate.net

For this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule's movement over a period of time, MD can reveal the different conformations that the molecule can adopt and the transitions between them.

Study Solvent Effects: The properties and behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, ethanol). This can provide insights into its solubility, the structure of the solvent around the molecule, and how the solvent affects its conformational preferences and reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by developing mathematical equations that relate numerical descriptors of the molecules to their observed activities or properties.

For this compound and related compounds, QSAR and QSPR studies can be employed to:

Predict Biological Activity: If a series of similar compounds have been tested for a particular biological activity (e.g., as an enzyme inhibitor), a QSAR model can be developed to predict the activity of new, untested analogs, including this compound. epa.gov

Predict Physicochemical Properties: QSPR models can be used to predict properties such as boiling point, solubility, and partition coefficients, which are important for various applications, including drug development and environmental fate assessment.

The descriptors used in these models can be derived from the molecular structure and can be categorized as:

Topological (2D): Based on the 2D representation of the molecule.

Geometrical (3D): Based on the 3D conformation of the molecule.

Electronic: Derived from quantum chemical calculations, such as atomic charges and dipole moments.

By developing robust QSAR and QSPR models, researchers can prioritize the synthesis of new compounds with desired properties and gain a deeper understanding of the structural features that govern their activity and behavior.

Applications in Advanced Organic Synthesis Involving 5 Chloro 2 Methyl 3 Nitroaniline

Role as a Key Precursor in Pharmaceutical Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring of 5-Chloro-2-methyl-3-nitroaniline suggests its potential as a valuable starting material or intermediate in the synthesis of complex pharmaceutical molecules. The presence of the nitro group, which can be reduced to an amino group, and the chloro group, which can participate in nucleophilic substitution reactions, provides synthetic handles for building diverse molecular architectures.

While many chlorinated nitroanilines are recognized as important intermediates in the pharmaceutical industry nih.gov, specific documented instances of this compound's use are not extensively reported. For context, the related compound 5-Chloro-2-nitroaniline (B48662) is a known precursor in various pharmaceutical applications.

Synthesis of Anticancer Agents (e.g., Sorafenib Analogues, miRNA-targeting compounds)

There is currently a lack of specific published research detailing the use of this compound as a direct precursor in the synthesis of Sorafenib analogues or microRNA (miRNA)-targeting compounds.

For illustrative purposes, research on related molecules shows that 5-Chloro-2-nitroaniline serves as a key building block for novel Sorafenib analogues containing a quinoxalinedione (B3055175) ring, which have demonstrated cytotoxic activity against cancer cell lines. chemicalbook.com Similarly, 5-chloro-2-methyl-4-nitroaniline (B81961) has been investigated for its potential in developing cancer therapeutics by targeting oncogenic microRNAs. These examples highlight the potential of the general structural class, though specific data for this compound remains elusive.

Development of Antiviral Agents (e.g., HIV-1 Inhibitors, Benzimidazolones)

Specific studies employing this compound for the development of antiviral agents, including HIV-1 inhibitors or benzimidazolones, are not prominently featured in the scientific literature.

The broader class of chloro-nitroanilines has shown utility in this area. For instance, 5-Chloro-2-nitroaniline has been utilized to synthesize novel benzimidazolones that were evaluated as potent inhibitors of HIV-1 replication. chemicalbook.com This demonstrates the potential of this chemical scaffold in antiviral research.

Intermediates for Veterinary Pharmaceuticals (e.g., Fenbendazole, Albendazole)

The synthesis of widely used veterinary anthelmintic drugs such as Fenbendazole and Albendazole typically starts from 5-Chloro-2-nitroaniline. guidechem.comchemicalbook.com This compound is a crucial intermediate for creating the benzimidazole (B57391) core structure of these pharmaceuticals. guidechem.comchemicalbook.com However, there is no direct evidence in the reviewed literature to suggest that this compound is used as an intermediate for these specific veterinary drugs.

Utility in Dye and Pigment Chemistry as an Intermediate

While nitroanilines are a well-known class of intermediates in the synthesis of dyes and pigments, specific applications of this compound in this industry are not well-documented. dyestuffintermediates.com The chromophoric properties imparted by the nitro group and the potential for diazotization of the amino group (after reduction of the nitro group) make related anilines valuable in producing azo dyes. gneechem.com For example, the related compound 5-chloro-2-methyl-4-nitroaniline is used to synthesize azo dyes and other high-performance dyes. gneechem.com

Applications in Agrochemical Synthesis

Chlorinated nitroaromatic compounds are frequently used as intermediates in the production of pesticides and herbicides. guidechem.com The specific use of this compound in the synthesis of agrochemicals is not extensively reported. However, related compounds like 5-chloro-2-methyl-4-nitroaniline are noted as synthetic raw materials for agricultural chemicals. gneechem.com A Chinese patent also indicates that 5-chloro-2-nitroaniline is an important intermediate for pesticides. google.com

Synthesis of Advanced Materials and Specialty Chemicals

Precursors for Polymeric Materials with Unique Properties

Following an extensive search of scientific literature and patent databases, no specific information was found regarding the use of this compound as a direct precursor for polymeric materials. While related compounds like 5-chloro-2-nitroaniline are utilized in creating high refractive index films, similar applications for the methylated analogue, this compound, are not documented in the available resources.

Role in the Research of Nonlinear Optical (NLO) Materials

There is currently a lack of specific research data on the nonlinear optical (NLO) properties of this compound. Although the broader class of chloronitroanilines is known to possess NLO properties, and derivatives of nitroaniline are widely studied for such applications, dedicated studies measuring the hyperpolarizability or other NLO characteristics of this compound are not present in the surveyed literature.

Synthesis of Schiff Bases and Novel Heterocyclic Compounds

While the synthesis of Schiff bases from various nitroanilines is a common practice in organic chemistry, specific examples starting from this compound are not detailed in available research. However, its role as a key intermediate in the synthesis of novel heterocyclic compounds is documented.

One notable application is its use as a starting material for the preparation of complex sulfonamide derivatives. For instance, this compound is the precursor in the multi-step synthesis of N-[6-chloro-3-(cyanomethoxy)-2-methylphenyl]methanesulfonamide. google.com This synthesis highlights the utility of the compound's specific arrangement of functional groups, which allows for sequential chemical transformations to build more complex heterocyclic structures. The process, as outlined in patent literature, involves the conversion of this compound into a more elaborate phenylmethanesulfonamide (B180765) structure, which itself is a heterocyclic compound. google.comepo.org

The synthesis demonstrates the compound's value in medicinal chemistry and the development of new chemical entities where a substituted phenyl ring is a crucial pharmacophore. google.com

Pharmacological and Biological Research Aspects of 5 Chloro 2 Methyl 3 Nitroaniline and Its Derivatives

Investigation of Antimicrobial and Antibacterial Activities of Derivatives.researchgate.netut.ac.ir

Derivatives of 5-chloro-2-methyl-3-nitroaniline have been the subject of research exploring their potential as antimicrobial and antibacterial agents. researchgate.netut.ac.ir The inherent electronic properties of the nitro group, being strongly electron-withdrawing, play a significant role in the biological activity of these compounds. nih.govresearchgate.net This characteristic can influence the molecule's polarity and its interactions with biological targets. nih.govresearchgate.net

A study involving the synthesis of 2-methyl-5-nitroaniline (B49896) derivatives, specifically compounds 5a-5k and 6a-6f, investigated their in vitro antimicrobial activity against a panel of bacteria including Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net The findings revealed that most of these compounds exhibited antimicrobial effects against the tested bacterial strains. researchgate.net

Another area of investigation has been the synthesis of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, which incorporate a nitro group. ut.ac.ir These compounds were screened for their inhibitory activity against eight bacterial strains, showing that most were active against Gram-positive bacteria. ut.ac.ir Specifically, compounds 6a, 6b, and 6d demonstrated strong antibacterial effects against Gram-positive bacteria. ut.ac.ir The anti-microbial activities of related nitro-containing heterocycles like nitroimidazole, nitrothiophene, and nitrofuran have also been documented. ut.ac.ir

In a different study, a series of 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases were synthesized and evaluated for their antimicrobial and antifungal properties. nih.gov These compounds demonstrated growth inhibition of Gram-positive bacteria but had little to no effect on Gram-negative bacteria and showed no antifungal activity. nih.gov

The following table summarizes the antimicrobial activity of selected 2-methyl-5-nitroaniline derivatives:

CompoundTarget MicroorganismActivity
Derivatives 5a-5k, 6a-6f Bacillus cereus RSKK 863Antimicrobial effect observed (except for 2l)
Escherichia coli ATCC 3521Antimicrobial effect observed (except for 2l)
Pseudomonas aeruginosa ATCC 2921Antimicrobial effect observed (except for 2l)
Staphylococcus aureus TP32Antimicrobial effect observed (except for 2l)
Compounds 6a, 6b, 6d Gram-positive bacteriaStrong anti-bacterial effects
5-nitro-3-phenyliminoindol-2(3H)-ones Gram-positive bacteriaGrowth inhibition observed
Gram-negative bacteriaLittle to no activity
FungiNo activity

Elucidation of Mechanism of Action of Nitro Compounds in Biological Systems.nih.govsvedbergopen.com

The mechanism of action of nitro compounds in biological systems is often linked to their metabolic reduction. svedbergopen.com The nitro group can undergo enzymatic reduction, which can proceed through either a one- or two-electron mechanism. nih.gov This bio-reductive metabolism can lead to the formation of reactive intermediates, including free radicals and Reactive Oxygen Species (ROS). researchgate.netsvedbergopen.com

One widely accepted model for the antimicrobial activity of nitro compounds suggests that upon reduction, they form toxic intermediates like nitroso and superoxide (B77818) species. nih.gov These reactive species can then covalently bind to essential biomolecules such as DNA, leading to cellular damage and ultimately, cell death. nih.gov This process of activation is a crucial step for the antimicrobial effects of compounds like 5-nitroimidazole derivatives, which are reduced intracellularly to a short-lived but critical nitro anion radical. nih.gov

The reduction of the nitro group of nitroaromatic compounds to the corresponding amines by intestinal microorganisms is a significant metabolic pathway that can influence the toxicity of these environmental pollutants. acs.org While this process can detoxify some compounds, for others like certain nitrotoluenes, the reduced metabolites can bind to DNA and contribute to toxicity. acs.org

Anti-Cancer Research and Cytotoxic Activity Studies of Novel Analogues.nih.govnih.gov

Novel analogues derived from the this compound scaffold have been investigated for their potential as anti-cancer agents. nih.govnih.gov The inclusion of the nitroaniline moiety has been identified as a key feature for cytotoxic activity in some of these derivatives. nih.gov

For instance, a study on novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives revealed that compounds containing a nitroaniline moiety, specifically compounds (2c) and (3c), exhibited significant cytotoxicity and selectivity against various human cancer cell lines. nih.gov Compound (3c) was particularly potent against leukemia and breast cancer cell lines, with GI50 values as low as 429 nM for a melanoma cell line and 336 nM for a renal cancer cell line. nih.gov In contrast, the unsubstituted aniline (B41778) analogues showed less activity. nih.gov

Another research effort focused on ciminalum–thiazolidinone hybrid molecules, specifically 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. nih.gov These compounds demonstrated significant cytotoxic effects on tumor cells, with the presence of the ciminalum moiety being crucial for their biological activity. nih.gov Compound 2h, in particular, was highly active against a range of cancer cell lines, including leukemia, colon cancer, CNS cancer, and melanoma, with GI50 concentrations in the sub-micromolar range (< 0.01–0.02 μM). nih.gov

The following table presents the cytotoxic activity of selected novel analogues:

CompoundCancer Cell LineActivity (GI50)
2c Leukemia (HL-60(TB))3.9 µM
Leukemia (MOLT-4)2.3 µM
Melanoma (MALME-3M)5.44 µM
Breast Cancer (HS 578T)6.05 µM
3c Melanoma (SK-MEL-5)429 nM
Renal Cancer (A498)605 nM
Renal Cancer (RXF 393)336 nM
2h Leukemia (MOLT-4, SR)< 0.01–0.02 μM
Colon Cancer (SW-620)< 0.01–0.02 μM
CNS Cancer (SF-539)< 0.01–0.02 μM
Melanoma (SK-MEL-5)< 0.01–0.02 μM

Antiviral Properties and Enzyme Inhibition Studies (e.g., Reverse Transcriptase Enzymes).nih.gov

The investigation of nitroaniline derivatives has extended to their potential antiviral activities, particularly through the inhibition of key viral enzymes like reverse transcriptase. nih.gov Research into nucleoside analogues has provided insights into how modifications to chemical structures can lead to potent and selective enzyme inhibition.

A study on 3'-C-branched 2'-deoxy-5-methyluridines demonstrated that the 5'-triphosphate derivative of 3'-C-methyl-2'-deoxythymidine acts as a competitive inhibitor of several DNA polymerases, including the reverse transcriptases of Human Immunodeficiency Virus type 1 (HIV-1) and Avian Myeloblastosis Virus (AMV). nih.gov This compound competitively inhibited the enzyme with respect to dTTP but was not incorporated into the growing DNA chain. nih.gov In contrast, the 5'-triphosphate of 3'-C-methylidene-2',3'-dideoxy-5-methyluridine was found to be a substrate for HIV-1 reverse transcriptase, leading to chain termination, although with low efficiency. nih.gov While the parent nucleoside, 3'-C-methyl-2'-deoxy-5-methyluridine, did not show anti-HIV-1 activity, its 5'-phosphite derivative exhibited modest activity. nih.gov

Enzyme Inhibition Studies (e.g., Histone Deacetylase Inhibitors).nih.gov

Derivatives of aromatic compounds, including those with structural similarities to this compound, have been explored as inhibitors of various enzymes, such as urease. nih.gov Enzyme inhibition is a promising strategy for developing new therapeutic agents. nih.gov

In one study, a series of 1,2-benzothiazine-N-arylacetamide derivatives were synthesized and evaluated for their ability to inhibit urease, an enzyme implicated in bacterial infections. nih.gov All the synthesized compounds displayed strong inhibitory potential against urease, with IC50 values ranging from 9.8 to 20.7 µM, which was more potent than the reference drug thiourea (B124793) (IC50 = 22.3 ± 0.031 µM). nih.gov The most potent compound, 5k, had an IC50 value of 9.8 ± 0.023 µM. nih.gov Docking studies revealed that this compound formed significant interactions with amino acid residues in the active site of the urease enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Optimization.oncodesign-services.comgardp.orgnih.gov

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery for optimizing the biological activity of a lead compound. oncodesign-services.comgardp.orgnih.gov These studies systematically explore how chemical modifications to a molecule's structure affect its interaction with a biological target, influencing its potency, selectivity, and safety. oncodesign-services.com

For derivatives of this compound, SAR analyses have been crucial in identifying key structural features necessary for their observed biological activities. For example, in the case of the ciminalum–thiazolidinone hybrids, the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be a critical requirement for their anticancer effects. nih.gov Furthermore, the nature of the substituent at the 3-position of the 4-thiazolidinone (B1220212) ring was also shown to be important. nih.gov

Similarly, in the study of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives, the presence of the nitroaniline moiety was directly linked to higher cytotoxic activity compared to the unsubstituted aniline analogues. nih.gov

Q & A

Basic: What are the key spectroscopic techniques for confirming the structure and purity of 5-Chloro-2-methyl-3-nitroaniline?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    1H and 13C NMR can identify substituent positions. For example, the nitro group (-NO2) deshields adjacent protons, while the chloro and methyl groups produce distinct splitting patterns. Reference the IUPAC Standard InChIKey ZCWXYZBQDNFULS-UHFFFAOYSA-N (for a structurally similar compound) to cross-validate spectral data .
  • Infrared (IR) Spectroscopy:
    The nitro group exhibits strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. The amine (-NH2) shows N-H stretches near 3400 cm⁻¹ .
  • Mass Spectrometry (MS):
    Molecular ion peaks at m/z 172.569 (theoretical molecular weight) confirm the molecular formula (C₆H₅ClN₂O₂). Fragmentation patterns help identify functional groups .

Basic: What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

  • Stepwise Nitration and Chlorination:
    • Start with 2-methylaniline.
    • Nitration: Use HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to introduce the nitro group at the meta position.
    • Chlorination: Employ Cl₂/FeCl₃ or SO₂Cl₂ to substitute hydrogen at the para position relative to the amine. Monitor regioselectivity via TLC or HPLC .
  • Intermediate Isolation:
    Similar compounds like 5-Chloro-2-nitroaniline (CAS 1635-61-6) are synthesized via diazotization followed by Sandmeyer reactions, providing insights into optimizing yields .

Advanced: How can computational models predict the reactivity and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    Calculate electrostatic potential maps to identify reactive sites. For example, the nitro group’s electron-withdrawing effect increases electrophilicity at the ortho position, influencing substitution reactions .
  • Molecular Dynamics (MD) Simulations:
    Simulate solvent interactions to predict solubility trends. Polar aprotic solvents (e.g., DMF) stabilize the nitroaniline structure better than non-polar solvents .
  • Thermodynamic Stability:
    Compare heat of formation data with analogs like 3-Chloro-2-methyl-4-nitroaniline (CAS 52753-43-2) to assess stability under thermal stress .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Systematic Solvent Screening:
    Test solubility in graded solvent systems (e.g., water, ethanol, DMSO) using UV-Vis spectroscopy. For example, conflicting data in methylene chloride (0.15 g/L in vs. higher in other studies) may stem from impurities or temperature variations .
  • Hansen Solubility Parameters (HSP):
    Calculate HSP to identify optimal solvents. The compound’s δD (dispersion), δP (polar), and δH (hydrogen bonding) values align with polar solvents like acetone .
  • Validation via HPLC:
    Quantify solubility by measuring peak areas in saturated solutions under controlled conditions (25°C, 1 atm) .

Advanced: What mechanistic insights explain regioselectivity challenges during nitration of chloro-methylaniline precursors?

Methodological Answer:

  • Electronic Effects:
    The electron-donating methyl group directs nitration to the ortho/para positions, while the electron-withdrawing chloro group competes for meta orientation. Computational models (e.g., Fukui indices) predict dominant nitration at the meta position relative to chlorine .
  • Steric Hindrance:
    Steric bulk from the methyl group may disfavor ortho nitration. Compare with analogs like 4-Chloro-2-nitro-5-(trifluoromethyl)aniline (CAS 167415-22-7), where trifluoromethyl groups further influence steric outcomes .
  • Experimental Validation:
    Use isotopic labeling (15N-nitric acid) to track nitro group placement via MS/MS fragmentation .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of nitroamine vapors .
  • Storage Conditions:
    Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Similar nitroanilines (e.g., 2-Chloro-4,6-dinitroaniline) are hygroscopic and light-sensitive .
  • Spill Management:
    Neutralize with 10% sodium bicarbonate and adsorb using vermiculite. Avoid combustion due to potential release of toxic NOx gases .

Tables of Key Data

Property Value Source
Molecular Weight172.57 g/mol (similar analog)NIST
Nitro Group IR Stretches1520 cm⁻¹ (asym), 1350 cm⁻¹ (sym)PubChem
Solubility in DMSO~20 mg/mL (predicted)HSP Analysis
Thermal Decomposition Point>200°C (estimated)Analog Data

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methyl-3-nitroaniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methyl-3-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.